Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate
Overview
Description
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate is an organic compound with the molecular formula C13H20N2O3. This compound is known for its unique structure, which includes an amino group, an ethyl group, and a hydroxyethyl group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Scientific Research Applications
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, play a significant role in cell biology . They interact with multiple receptors and are used in the treatment of various disorders .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes at the cellular level .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It can be inferred from related compounds that it may have various biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as esterases and proteases, which facilitate its hydrolysis and subsequent metabolic processes. The compound’s interaction with proteins, particularly those involved in cell signaling pathways, suggests its potential role in modulating biochemical pathways. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which contribute to the compound’s stability and activity in biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. In different cell types, it affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to activate certain signaling pathways that lead to increased expression of genes involved in cell proliferation and differentiation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on cellular processes such as apoptosis and inflammation. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or extreme pH levels. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing cell proliferation and reducing inflammation. At higher doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications. Toxicological studies have also indicated that prolonged exposure to high doses can lead to adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound undergoes hydrolysis by esterases, resulting in the formation of metabolites that can enter different biochemical pathways. These metabolites can further interact with cofactors and other enzymes, influencing metabolic flux and altering metabolite levels within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, affecting its localization and bioavailability. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biological effects. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting compound is then reacted with ethyl(2-hydroxyethyl)amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and sodium borohydride (NaBH4).
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro compounds, while reduction of nitro groups yields amino compounds .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-[methyl(2-hydroxyethyl)amino]-benzoate
- Ethyl 3-amino-4-[ethyl(2-methoxyethyl)amino]-benzoate
- Ethyl 3-amino-4-[ethyl(2-hydroxypropyl)amino]-benzoate
Uniqueness
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate is unique due to the presence of both an ethyl and a hydroxyethyl group, which confer specific chemical and biological properties. These structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(7-8-16)12-6-5-10(9-11(12)14)13(17)18-4-2/h5-6,9,16H,3-4,7-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPNDQWYRQVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220316 | |
Record name | Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-55-3 | |
Record name | Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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